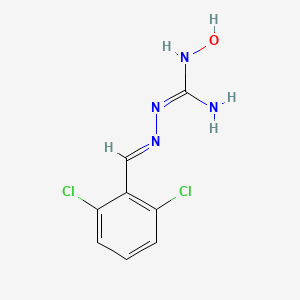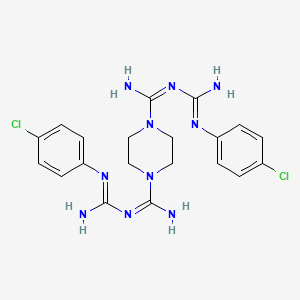![molecular formula C12H16N3O7PS B1663260 [3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 16684-22-3](/img/structure/B1663260.png)
[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate, also known as MRS2500, is a selective P2Y1 receptor antagonist that has been widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
Antitumor Agents
Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold, including those similar to [3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate, have been explored as antitumor agents. One study designed and synthesized such compounds as dual inhibitors of human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes in cancer cell proliferation. The research showed that these compounds exhibit potent inhibitory activities against these enzymes and human tumor cell lines, highlighting their potential as antitumor agents (Gangjee et al., 2005).
Cognitive Impairment Treatment
Another study focused on developing inhibitors of Phosphodiesterase 1 (PDE1), a target for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's and schizophrenia. The research identified a compound structurally related to [3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate, which exhibited potent inhibitory activity for PDE1 and showed promise in preclinical development for cognitive impairment treatment (Li et al., 2016).
Interaction with Plasma Proteins
A study on synthesized uridine derivatives, structurally similar to the compound , revealed insights into the interaction of such compounds with human serum albumin (HSA). This interaction is crucial for drug transportation within the body. The study found that these derivatives bind to HSA, potentially altering its secondary structure, which may have implications for the development of new drugs based on uridine derivatives (Dubey et al., 2020).
Novel Dinucleotide Analogs
Research into dinucleotide analogs, including compounds similar to [3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate, revealed new strategies for their synthesis. These analogs have potential applications in understanding and manipulating biological processes involving dinucleotides (Valiyev et al., 2010).
Eigenschaften
CAS-Nummer |
16684-22-3 |
|---|---|
Produktname |
[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate |
Molekularformel |
C12H16N3O7PS |
Molekulargewicht |
377.31 g/mol |
IUPAC-Name |
[3,4-dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H16N3O7PS/c1-24-11-6-2-3-15(10(6)13-5-14-11)12-9(17)8(16)7(22-12)4-21-23(18,19)20/h2-3,5,7-9,12,16-17H,4H2,1H3,(H2,18,19,20) |
InChI-Schlüssel |
RDLNVHQUQZBWDF-UHFFFAOYSA-N |
SMILES |
CSC1=NC=NC2=C1C=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Kanonische SMILES |
CSC1=NC=NC2=C1C=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Andere CAS-Nummern |
16684-22-3 |
Synonyme |
NSC-344553; 7H-Pyrrolo[2,3-d]pyrimidine,4-(methylthio)-7-b-D-ribofuranosyl-,5'-(dihydrogen phosphate) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



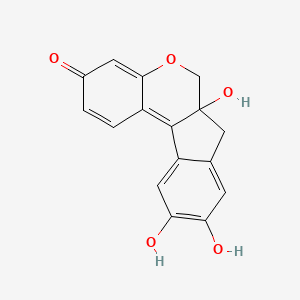
![N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1663178.png)
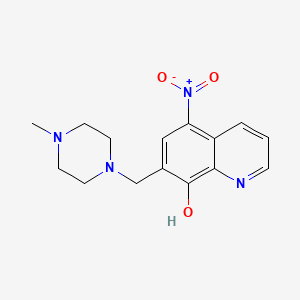
![1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine](/img/structure/B1663181.png)
![1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B1663183.png)
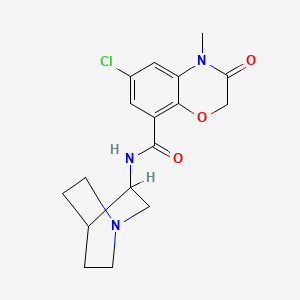
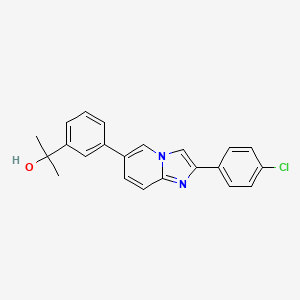
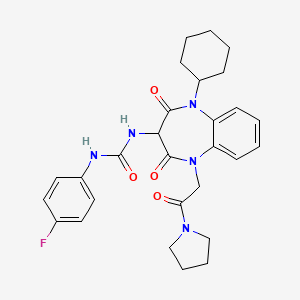
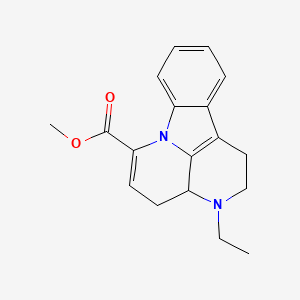
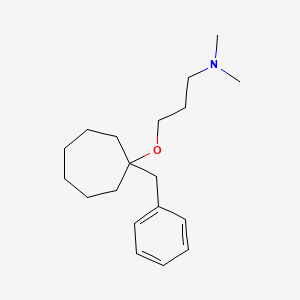
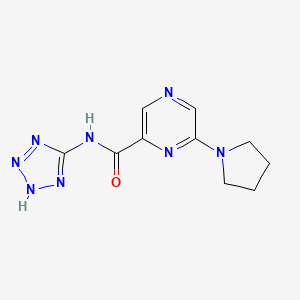
![1-Fluoro-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene](/img/structure/B1663195.png)
